molecular formula C14H15NO B1278222 N-Benzyl-3-methoxyaniline CAS No. 90811-55-5

N-Benzyl-3-methoxyaniline

Cat. No. B1278222
CAS RN: 90811-55-5
M. Wt: 213.27 g/mol
InChI Key: IWXYQQZZRQBFKF-UHFFFAOYSA-N
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Description

N-Benzyl-3-methoxyaniline is a compound that is structurally related to various research subjects in the provided papers. Although none of the papers directly analyze N-Benzyl-3-methoxyaniline, they do investigate compounds with similar functional groups and molecular fragments. For instance, the studies involve the analysis of molecular structures, synthesis, and characterization of compounds with methoxy and benzyl components, which are also present in N-Benzyl-3-methoxyaniline.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, as seen in the preparation of (2R,3S)-4-halo-3-benzyloxy-2-(N-methoxycarbonyl-N-benzylamino)butyronitriles, which are synthesized from a Strecker-type reaction and can be used to create chiral β-hydroxy-α-amino acids . This indicates that the synthesis of N-Benzyl-3-methoxyaniline could also involve a sequence of reactions, possibly starting from aniline derivatives and incorporating methoxy and benzyl groups through electrophilic aromatic substitution or other suitable organic reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to N-Benzyl-3-methoxyaniline has been determined using techniques such as X-ray diffraction and density functional theory (DFT) calculations . These methods provide detailed information on the geometrical parameters of the molecules, which can be compared with theoretical values to confirm the structure. For N-Benzyl-3-methoxyaniline, similar analytical techniques could be employed to elucidate its molecular geometry.

Chemical Reactions Analysis

The chemical reactivity of molecules with benzyl and methoxy groups has been explored through various studies. For example, the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans have been investigated to estimate the chemical reactivity of the molecules . These studies can provide insights into the types of reactions N-Benzyl-3-methoxyaniline might undergo, such as nucleophilic substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to N-Benzyl-3-methoxyaniline, such as their electronic properties, vibrational frequencies, and nonlinear optical properties, have been calculated using DFT and other computational methods . These properties are crucial for understanding the behavior of the compound under different conditions and for predicting its potential applications. For N-Benzyl-3-methoxyaniline, similar computational studies could be conducted to determine its HOMO-LUMO gap, dipole moment, and other relevant properties.

Scientific Research Applications

Synthesis and Characterization

N-Benzyl-3-methoxyaniline and its derivatives have been explored in various synthesis and characterization studies. For example, compounds similar to N-Benzyl-3-methoxyaniline have been synthesized using condensation reaction processes and characterized using various techniques such as Fourier transform infrared and Raman spectral analyses, thermogravimetric and differential thermal analyses, and nonlinear optical property measurements (Subashini et al., 2021). Another study involved the synthesis of Schiff bases from similar compounds, leading to investigations into their biological activities (Bayrak et al., 2021).

Biological Evaluation

Research on compounds related to N-Benzyl-3-methoxyaniline has also included biological evaluations. For instance, a study on thiazolyl azo ligand complexes with metal ions examined their antimicrobial effects (Dahi & Jarad, 2020). Similarly, another study synthesized derivatives and evaluated their inhibitory effects on bacterial strains, contributing to the understanding of the antimicrobial properties of these compounds (Aziz‐ur‐Rehman et al., 2013).

Environmental Impact Studies

Research into the environmental impacts of methoxyanilines, which are structurally related to N-Benzyl-3-methoxyaniline, has been conducted. For example, a study evaluated the Fenton-like oxidation of hazardous methoxyanilines in aqueous solutions, contributing to the understanding of environmental remediation techniques (Chaturvedi & Katoch, 2020).

Analysis of Metabolites and By-Products

The analysis of metabolites and by-products of compounds related to N-Benzyl-3-methoxyaniline has been a focus area. For instance, a study investigated the by-products in N-Benzyl-2-bromo-3-methoxypropionamide, providing insights into the synthesis process and impurities (Li Yong, 2013).

Safety And Hazards

When handling N-Benzyl-3-methoxyaniline, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

N-benzyl-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-16-14-9-5-8-13(10-14)15-11-12-6-3-2-4-7-12/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXYQQZZRQBFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433134
Record name N-Benzyl-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-3-methoxyaniline

CAS RN

90811-55-5
Record name N-Benzyl-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The general procedure under argon was followed using copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (425 mg, 2.00 mmol), benzylamine (131 μL, 1.20 mmol), 3-iodoanisole (119 μl, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL). Column chromatography using a solvent mixture (hexane/ethyl acetate=10/1, Rf=0.4) afforded N-(3-methoxyphenyl)benzylamine (171 mg, 80% isolated yield) as white solid. The spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity. See Ali, M. H.; Buchwald, S. L. J. Org. Chem. 2001, 66, 2560-2565.
Name
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
131 μL
Type
reactant
Reaction Step Two
Quantity
119 μL
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Quantity
10 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
M Minakawa, M Okubo, M Kawatsura - Tetrahedron Letters, 2016 - Elsevier
… The reaction of m-anisidine (1c) with 2a, gave N-benzyl-3-methoxyaniline (3ca) in 70% yield (entry 3). The N-alkylation of the aromatic amines having a methyl group—4-methylaniline (…
Number of citations: 21 www.sciencedirect.com
SNR Donthireddy, VK Pandey, A Rit - The Journal of Organic …, 2021 - ACS Publications
Commercially available [(PPh 3 ) 2 NiCl 2 ] was found to be an efficient catalyst for the mono-N-alkylation of (hetero)aromatic amines, employing alcohols to deliver diverse secondary …
Number of citations: 22 pubs.acs.org
JK Laha, KSS Tummalapalli, KP Jethava - Organic & Biomolecular …, 2016 - pubs.rsc.org
An exploration of a tandem approach to the sustainable synthesis of N-heterocycles from readily available N-aryl benzylamines or imines and ortho-substituted anilines is described, …
Number of citations: 38 pubs.rsc.org
S Kujur, S Verma, DD Pathak - Catalysts, 2022 - mdpi.com
… of N-benzyl-3-chloroaniline; Figure S23: 1 H NMR of N-benzyl-3-methoxyaniline; Figure S24: 13 C NMR of N-benzyl-3-methoxyaniline; Figure S25: 1 H NMR of N-benzyl-2-bromoaniline…
Number of citations: 2 www.mdpi.com
M Gupta, S Paul, R Gupta - Chinese Journal of Catalysis, 2014 - Elsevier
A mild, effective, and selective procedure is reported for the mono N-benzylation and N,N-dibenzylation of primary amines as well as mono N-benzylation of secondary amines using …
Number of citations: 3 www.sciencedirect.com
D Cadwallader, TR Tiburcio… - The Journal of Organic …, 2022 - ACS Publications
We report a method for the synthesis of carbamoyl fluorides from secondary amines using bench-stable, inexpensive, and readily accessible starting materials that, when combined, …
Number of citations: 7 pubs.acs.org
TR Tiburcio - 2022 - yorkspace.library.yorku.ca
Chapter 1 Herein we report a protocol for the synthesis of carbamoyl fluorides from secondary amines using inexpensive, and commercially available starting materials. This method …
Number of citations: 2 yorkspace.library.yorku.ca
LA McAllister, KL Turner, S Brand… - The Journal of …, 2006 - ACS Publications
… To a solution of N-benzyl-3-methoxyaniline (878 mg, 4.12 mmol, 1 equiv) and NEt 3 (0.87 mL, 6.20 mmol, 1.5 equiv) in CH 2 Cl 2 (30 mL) at 0 C was added bromoacetyl bromide (0.54 …
Number of citations: 64 pubs.acs.org
MO Sydnes, M Kuse, M Isobe - Tetrahedron, 2008 - Elsevier
The scope of the serendipitous reductive monoalkylation of ethyl (4-methoxy-3-nitrophenyl) acetate taking place during reduction of the nitro functionality to the corresponding primary …
Number of citations: 42 www.sciencedirect.com
S Miah, AMZ Slawin, CJ Moody, SM Sheehan… - Tetrahedron, 1996 - Elsevier
… Distillation of the crude product under reduced pressure yielded N-benzyl-3methoxyaniline (… N-Benzyl-3-methoxyaniline (1.25 g, 5.87 mmol) was condensed with ethyl 2-diazomalonyl …
Number of citations: 84 www.sciencedirect.com

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